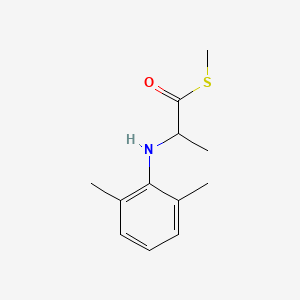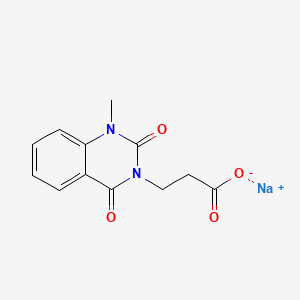
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt is a compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt typically involves the reaction of quinazoline derivatives with appropriate reagents under controlled conditions. One common method involves the catalytic hydrogenation of quinazoline derivatives to yield 1,2,3,4-tetrahydroquinazoline . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Various nucleophiles or electrophiles under controlled temperature and pH conditions.
Major Products Formed
The major products formed from these reactions include different quinazoline derivatives with varying functional groups and oxidation states, which can be further utilized in various applications.
Scientific Research Applications
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Another compound with a similar tetrahydro structure and diverse biological activities.
Quinazoline Derivatives: Various quinazoline derivatives with different functional groups and biological activities.
Uniqueness
3-Quinazolinepropionic acid, 1,2,3,4-tetrahydro-2,4-dioxo-1-methyl-, sodium salt is unique due to its specific chemical structure, which imparts distinct biological and chemical properties. Its sodium salt form enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
63717-01-1 |
|---|---|
Molecular Formula |
C12H11N2NaO4 |
Molecular Weight |
270.22 g/mol |
IUPAC Name |
sodium;3-(1-methyl-2,4-dioxoquinazolin-3-yl)propanoate |
InChI |
InChI=1S/C12H12N2O4.Na/c1-13-9-5-3-2-4-8(9)11(17)14(12(13)18)7-6-10(15)16;/h2-5H,6-7H2,1H3,(H,15,16);/q;+1/p-1 |
InChI Key |
CZDBLBODEYKMNV-UHFFFAOYSA-M |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


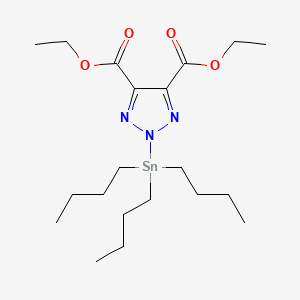
![1,3-Di-tert-butyl-5-[chloro(phenylsulfanyl)methyl]benzene](/img/structure/B14509516.png)

![4-[Bis(2-hydroxyethyl)amino]but-2-YN-1-YL octanoate](/img/structure/B14509525.png)
![1-[Butyl-bis(2-hydroxydodecylsulfanyl)stannyl]sulfanyldodecan-2-ol](/img/structure/B14509532.png)

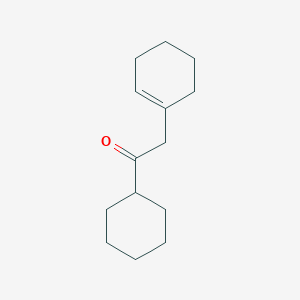

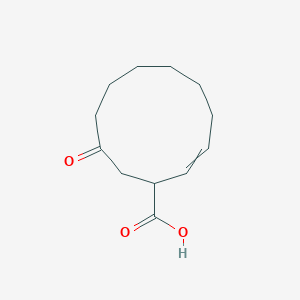
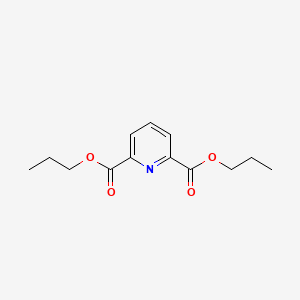
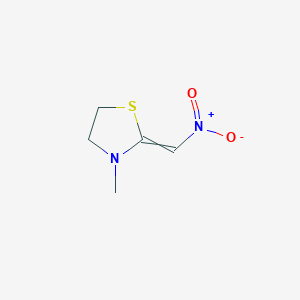
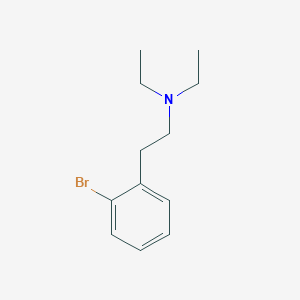
![3-Chloro-7-ethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B14509577.png)
